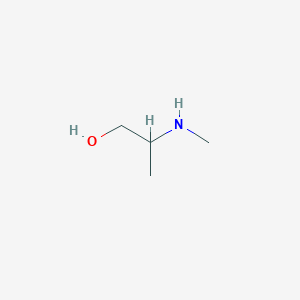

2-(Methylamino)propan-1-ol

Description

Contextual Significance in Chemical Sciences

2-(Methylamino)propan-1-ol, also known as N-methyl-alaninol, holds significance in chemical sciences primarily due to its bifunctional nature, containing both a secondary amine and a primary alcohol functional group. nih.gov This structure allows it to serve as a versatile building block in organic synthesis. Its chirality, when resolved into its (S) and (R) enantiomers, makes it a valuable chiral auxiliary, capable of directing the stereochemical outcome of chemical reactions. lookchem.comresearchgate.net This is particularly crucial in the synthesis of complex molecules with specific biological activities where a single enantiomer is often responsible for the desired effect.

The compound and its derivatives are utilized in various synthetic endeavors. For instance, it is a known intermediate in the synthesis of other compounds. lookchem.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

Scope of Academic Investigation

Academic investigation into this compound has spanned several areas, including synthetic methodology, stereochemistry, and materials science.

Synthesis and Chemical Properties: Researchers have explored various synthetic routes to this compound and its derivatives. These methods often involve the reduction of corresponding amino ketones or the reaction of epoxides with methylamine (B109427). sciencemadness.orggoogle.com Studies have also focused on its chemical properties, including its reactivity as a nucleophile and its ability to form salts and complexes. lookchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| Boiling Point | 148.812°C at 760 mmHg |

| Density | 0.88 g/cm³ |

| Flash Point | 67.439°C |

The data in this table is compiled from various chemical suppliers and databases. lookchem.com

Stereochemistry and Chiral Applications: A significant portion of the research on this compound has been dedicated to its stereochemistry. The resolution of its racemic mixture into individual enantiomers is a key area of study, often employing chiral resolving agents like mandelic acid or tartaric acid. u-tokyo.ac.jpgoogle.com The resulting optically pure enantiomers, such as (S)-2-(methylamino)propan-1-ol, are valuable as chiral auxiliaries in asymmetric synthesis, helping to control the formation of specific stereoisomers of a target molecule. lookchem.comresearchgate.net

Spectroscopic and Crystallographic Studies: The structural and electronic properties of this compound and its derivatives have been investigated using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy. chemchart.com X-ray crystallography has been employed to determine the absolute configuration of its enantiomers and to study the crystal structures of its salts and derivatives. u-tokyo.ac.jp These studies provide fundamental insights into the molecule's conformation and intermolecular interactions.

Historical Overview of Research Trajectories

Early research involving compounds related to this compound can be traced back to the study of natural products and their synthetic analogues. For example, the synthesis of ephedrine (B3423809), which shares a similar structural backbone, has been a topic of research for many years. sciencemadness.orgdcu.ie These early investigations laid the groundwork for understanding the synthesis and reactivity of β-amino alcohols.

In more recent decades, the focus has shifted towards the application of chiral amino alcohols like this compound in asymmetric synthesis. The development of efficient methods for chiral resolution and the use of these compounds as chiral auxiliaries and ligands for asymmetric catalysis have been prominent research themes. u-tokyo.ac.jp For example, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a derivative of this compound, has been studied for its potential industrial applications. u-tokyo.ac.jp

Current research continues to explore new applications for this compound and its derivatives, including their use in the synthesis of novel compounds and their potential role in the development of new materials. lookchem.com The ongoing investigation into their chemical and physical properties ensures their continued relevance in the field of chemical sciences.

Established Synthetic Routes for this compound

Halohydrin Amination Procedures

A common and effective method for synthesizing this compound involves the use of a halohydrin intermediate. This multi-step process begins with the formation of a halohydrin, which is then subjected to amination with methylamine.

The initial step in this pathway is the generation of a suitable halohydrin precursor. This is typically achieved through the halogenation of an alkene in the presence of water. byjus.com For the synthesis of this compound, a common starting material is isobutylene (B52900). The reaction of isobutylene with a halogen, such as chlorine or bromine, in an aqueous environment leads to the formation of a halohydrin. libretexts.org The regioselectivity of this reaction is crucial, favoring the formation of the isomer where the halogen attaches to the less substituted carbon and the hydroxyl group to the more substituted carbon. byjus.comlibretexts.org

Another strategy involves the halogenation of isobutyraldehyde, which yields a 2-halogenated aldehyde. This reaction is typically carried out at low temperatures (-5 to 0 °C) using bromine or chlorine and can achieve high conversion rates.

The choice of halogenating agent and solvent can significantly impact the reaction's outcome. For instance, using N-bromosuccinimide (NBS) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a known method for halohydrin formation from alkenes. byjus.com

Table 1: Precursor Halogenation Strategies

| Starting Material | Halogenating Agent | Solvent | Product |

| Isobutylene | Cl₂ or Br₂ | Water | 1-Chloro-2-methyl-2-propanol or 1-Bromo-2-methyl-2-propanol |

| Isobutyraldehyde | Br₂ or Cl₂ | Not specified | 2-Bromo- or 2-Chloroisobutyraldehyde |

This table summarizes common starting materials and reagents for the synthesis of halohydrin precursors.

Following the halogenation of an aldehyde, the resulting 2-halogenated aldehyde must be reduced to the corresponding halohydrin. A documented method for this reduction is the use of isopropanol (B130326) and aluminum isopropoxide at elevated temperatures (60–65 °C). The addition of a catalytic amount of ammonium (B1175870) chloride can enhance the selectivity of this reduction, minimizing the formation of diol byproducts.

Alternatively, 2-halo acids can be reduced to halohydrins using powerful reducing agents like lithium aluminium hydride. byjus.com These 2-halo acids can be prepared through methods such as the Hell–Volhard–Zelinsky halogenation. byjus.com

The final step in the halohydrin amination pathway is the reaction of the halohydrin intermediate with methylamine. This nucleophilic substitution reaction replaces the halogen atom with a methylamino group to yield this compound.

This amination is often carried out under pressure and at high temperatures. For instance, reacting the halohydrin with methylamine in a pressurized reactor at 160°C for 30 hours has been reported. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, an excess of methylamine and the presence of a base like sodium hydroxide (B78521) are typically employed. The molar ratio of methylamine to the halohydrin is a critical parameter, with ratios around 3:1 being used to ensure complete conversion.

Optimization of reaction conditions is key to maximizing the yield and purity of the final product. Factors such as temperature, pressure, reaction time, and the stoichiometry of the reactants must be carefully controlled.

Halohydrin Reduction Techniques

Reductive Amination Protocols

An alternative synthetic route to this compound is through reductive amination. This method involves the reaction of a ketone or aldehyde with methylamine to form an intermediate imine, which is then reduced to the desired amine. libretexts.org

The success of a reductive amination protocol hinges on the availability of a suitable carbonyl substrate. For the synthesis of this compound, a key precursor is 1-hydroxy-2-propanone (acetol). This substrate can be prepared through various methods, including the oxidation of propylene (B89431) glycol.

Another approach involves starting with a different precursor and modifying it to the required ketone. For example, the synthesis of a related compound, 2-Methyl-2-(methylamino)propan-1-ol (B36536), can start with the oxidation of 2-methyl-1,3-propanediol (B1210203) to produce 2-hydroxy-2-methylpropanal, which then undergoes reductive amination.

The choice of substrate is critical as its structure dictates the final product. The reaction between the carbonyl group of the substrate and methylamine forms a hemiaminal, which then dehydrates to an imine. This imine is subsequently reduced to form the final amine product. rsc.org

Table 2: Common Substrates for Reductive Amination

| Substrate | Description |

| 1-Hydroxy-2-propanone (Acetol) | A ketone with a hydroxyl group, a direct precursor for reductive amination. |

| 2-Hydroxy-2-methylpropanal | An aldehyde precursor used in the synthesis of a related compound. |

This table lists potential starting materials for the reductive amination synthesis of this compound and related compounds.

Catalytic Hydrogenation Parameters

Catalytic hydrogenation is a primary method for the synthesis of amino alcohols from their corresponding carbonyl precursors. For the synthesis of this compound, this would typically involve the reduction of N-methyl-alaninal or a related precursor. While specific parameters for this exact reaction are not extensively documented in publicly available literature, the hydrogenation of analogous compounds provides insight into the likely conditions.

For instance, the hydrogenation of 3-methylamino-1-(2-thienyl)-1-propanone to its corresponding alcohol is effectively carried out using Raney nickel as the catalyst at a temperature of 30°C and a hydrogen pressure of 1 atmosphere. researchgate.net In a more general context, the hydrogenation of propanal to propan-1-ol is conducted in either the vapor or liquid phase over various metal catalysts. researchgate.net Vapor-phase processes are typically run at temperatures between 110-150°C. researchgate.net Liquid-phase heterogeneous hydrogenation is conducted at higher pressures, for example, at 3.5 MPa of hydrogen, and temperatures of 95–120°C, often utilizing nickel- and copper-based catalysts. researchgate.net These parameters for related hydrogenations suggest that the reduction of an appropriate precursor to this compound would likely involve a transition metal catalyst under controlled temperature and pressure.

Table 1: Illustrative Catalytic Hydrogenation Parameters for Related Compounds

| Precursor Example | Catalyst | Temperature | Pressure | Product | Reference |

| 3-Methylamino-1-(2-thienyl)-1-propanone | Raney Nickel | 30°C | 1 atm | 3-(Methylamino)-1-(2-thienyl)propan-1-ol | researchgate.net |

| Propanal (Vapor Phase) | Various Metal Catalysts | 110-150°C | - | 1-Propanol | researchgate.net |

| Propanal (Liquid Phase) | Nickel- and Copper-based | 95-120°C | 3.5 MPa | 1-Propanol | researchgate.net |

Alkylation Approaches from Related Amino Alcohols

Another viable synthetic route to this compound is the N-alkylation of a primary amino alcohol, specifically 2-aminopropan-1-ol (alaninol). This approach involves the introduction of a methyl group onto the nitrogen atom. General methods for the N-methylation of amines are well-established and can be adapted for this specific transformation.

One common method is the reaction of the primary amine with a methylating agent such as methyl iodide. For example, the methylation of 2-amino-2-methyl-1-propanol (B13486) to 2-methyl-2-(methylamino)propan-1-ol is achieved by reacting it with methyl iodide in methanol (B129727) at 40°C for 12 hours. The use of a base like potassium carbonate is often employed to neutralize the hydroiodic acid byproduct and drive the reaction towards the desired mono-methylated product. It is crucial to control the stoichiometry of the methylating agent to minimize the formation of the dimethylated byproduct.

Table 2: Example of N-Alkylation of a Related Amino Alcohol

| Starting Material | Methylating Agent | Solvent | Temperature | Duration | Product | Reference |

| 2-Amino-2-methyl-1-propanol | Methyl Iodide (1.1 eq) | Methanol | 40°C | 12 h | 2-Methyl-2-(methylamino)propan-1-ol |

Stereoselective Synthesis and Chiral Resolution

For applications where a specific stereoisomer of this compound is required, methods for stereoselective synthesis or resolution of the racemic mixture are employed.

Enantioselective Preparation of Chiral Analogues

The direct enantioselective synthesis of chiral amino alcohols often involves the asymmetric reduction of a prochiral ketone precursor. While specific protocols for the enantioselective synthesis of this compound are not readily found, research on analogous compounds demonstrates the feasibility of this approach. For instance, the enantioselective reduction of 3-chloro-1-(2-thienyl)-1-propanone can be achieved with high enantiomeric excess (>99%) using oxazaborolidine catalysts, such as the (R)-CBS catalyst. Furthermore, ketoreductases have been employed for the highly enantioselective reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, yielding the corresponding chiral alcohol with 99.9% enantiomeric excess. These examples highlight the potential for developing a similar biocatalytic or chemocatalytic enantioselective reduction to produce chiral this compound.

Diastereomeric Salt Formation for Chiral Resolution

A widely used and robust method for separating enantiomers on an industrial scale is chiral resolution via the formation of diastereomeric salts. u-tokyo.ac.jpmdpi.com This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The choice of the resolving agent is crucial for the successful separation of enantiomers. For amino alcohols similar to this compound, common resolving agents include optically active forms of mandelic acid and tartaric acid derivatives. u-tokyo.ac.jpmdpi.comnih.gov

For example, (S)-(+)-mandelic acid has been effectively used in the resolution of racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol. researchgate.netscite.ai In a process known as Resolution-Racemization-Recycle (RRR), the desired enantiomer forms an insoluble diastereomeric salt with the resolving agent and is separated by filtration. wikipedia.org Similarly, dibenzoyltartaric acid (DBTA) enantiomers have proven effective in the resolution of racemic ephedrine, a structurally related amino alcohol. mdpi.com The use of a half-equivalent of (2R,3R)-DBTA allowed for the isolation of the (1S,2R)-(+)-ephedrine enantiomer with high yield and enantiomeric purity. mdpi.com Other resolving agents used for related compounds include (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid.

Table 3: Common Resolving Agents for Structurally Similar Amino Alcohols

| Racemic Compound | Resolving Agent | Outcome | Reference |

| 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-(+)-Mandelic Acid | Formation of insoluble diastereomeric salt | researchgate.net |

| Racemic Ephedrine | (2R,3R)-Dibenzoyltartaric Acid | Isolation of (1S,2R)-(+)-ephedrine | mdpi.com |

| 3-(Methylamino)-1-(2-thienyl)propan-1-ol | (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid | Formation of diastereomeric salts for separation |

The solvent system and crystallization conditions play a critical role in the efficiency of diastereomeric salt resolution. The solubility of the diastereomeric salts can be significantly influenced by the choice of solvent, leading to better separation.

In the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid, a solvent system of 2-butanol (B46777) containing a small amount of water was found to be optimal for industrial-scale production. u-tokyo.ac.jp The presence of water was discovered to be crucial, as it participates in the crystal formation, creating a unique hydrogen-bonding network that facilitates the separation of the diastereomers. u-tokyo.ac.jp In contrast, solvents like tert-butyl methyl ether (MTBE) and ethyl acetate (B1210297) did not yield crystals in this specific resolution. u-tokyo.ac.jp

For the resolution of a related compound, an ethanol-water mixture (7:3 v/v) was used, with crystallization occurring at a controlled temperature of 0–5°C. The temperature is a key parameter, as it directly affects the solubility of the salts and the kinetics of crystallization. The yield and purity of the resolved enantiomer are often improved through multiple recrystallizations.

Table 4: Solvent Systems and Conditions for Chiral Resolution of Related Amino Alcohols

| Racemic Compound | Resolving Agent | Solvent System | Temperature | Key Findings | Reference |

| 3-(Methylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | 2-Butanol with water | Not specified | Water is crucial for crystallization | u-tokyo.ac.jp |

| (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol analogue | (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid | Ethanol-water (7:3 v/v) | 0–5°C | Fractional crystallization separates diastereomers | |

| Racemic Ephedrine | (2R,3R)-Dibenzoyltartaric Acid | Water or Acetone | Cooled from dissolution | Solvent choice influences resolution outcome | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWASTUQOKUFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507170 | |

| Record name | 2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27646-78-2 | |

| Record name | 2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Asymmetric Induction in Synthesis

The generation of a specific stereoisomer of 2-(methylamino)propan-1-ol and its analogues is of critical importance, particularly for applications in pharmaceuticals where the biological activity is often enantiomer-dependent. Asymmetric induction in the synthesis of these chiral amino alcohols can be achieved through several strategic approaches, including chiral resolution, asymmetric catalysis, and biocatalysis. These methods focus on the stereoselective creation of the chiral center at the carbon atom bearing the hydroxyl group.

Chiral Resolution

A classical yet effective method for obtaining enantiomerically pure amino alcohols is the resolution of a racemic mixture. This technique relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by methods such as fractional crystallization.

For instance, racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for the drug duloxetine, has been successfully resolved. google.comchemchart.comresearchgate.net One established process involves the use of (S)-(+)-mandelic acid as the resolving agent. researchgate.net The reaction of the racemic amino alcohol with (S)-mandelic acid leads to the formation of diastereomeric salts, where the salt of the (S)-amino alcohol can be selectively precipitated and isolated. Similarly, (R)-α-methoxyphenylacetic acid has been employed for the resolution of (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol, yielding the (S)-enantiomer with high optical purity after crystallization. google.com While effective in achieving high enantiomeric excess (ee), a significant drawback of kinetic resolution is its maximum theoretical yield of only 50% for the desired enantiomer. researchgate.net

Asymmetric Catalysis

To overcome the inherent yield limitation of classical resolution, significant research has focused on asymmetric catalytic methods. These approaches utilize a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product, allowing for theoretical yields of up to 100%.

Asymmetric Hydrogenation: A prominent strategy is the asymmetric hydrogenation of a precursor ketone, such as 3-methylamino-1-(2-thienyl)-1-propanone. google.com This reaction is typically catalyzed by transition metal complexes containing chiral ligands. For example, ruthenium catalysts paired with chiral diamine ligands, like (S,S)-TsDPEN (N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidate), have demonstrated high efficiency and enantioselectivity. In one study, the asymmetric hydrogenation of the N,N-dimethyl analogue of the ketone precursor using a P-chiral bisphosphine-rhodium complex in the presence of zinc chloride as an activator resulted in the corresponding chiral γ-secondary-amino alcohol with enantioselectivities between 90-99% and high yields. researchgate.net

Asymmetric Transfer Hydrogenation: Another powerful technique is the asymmetric transfer hydrogenation of α-amino ketones. acs.org This method often uses a stable and easily handled hydrogen source, such as a formic acid/triethylamine (HCOOH/TEA) mixture, in the presence of a chiral catalyst. Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a variety of unprotected α-amino ketone salts, yielding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org For example, the reduction of an α-(N-benzylmethylamino) ketone using a specific chiral Ru-catalyst afforded the corresponding amino alcohol with an enantiomeric ratio of 98:2. acs.org

Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. These biocatalytic reductions leverage the inherent stereoselectivity of enzymes, such as ketoreductases (KREDs), to reduce a prochiral ketone to a single enantiomer of the alcohol.

Both whole-cell systems and isolated enzymes have been employed. For example, immobilized Saccharomyces cerevisiae has been used for the enantioselective reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone. researchgate.net The yeast strain Candida tropicalis has also been shown to reduce N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to the (S)-alcohol with over 99% enantiomeric excess and yields greater than 80%. researchgate.net

Isolated ketoreductases offer greater control and potentially higher efficiency. The use of a ketoreductase from Rhodosporidium toruloides (RtSCR9) for the reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine achieved a 92% yield and 99.9% ee. These enzymatic systems often require a cofactor, such as NADPH, which is regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase (GDH).

The following table summarizes various asymmetric synthesis methods for this compound analogues.

| Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Resolution | (RS)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | (R)-α-methoxyphenylacetic acid | 100% de (diastereomeric excess) | 66% | google.com |

| Chiral Resolution | Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | 93% ee | - | researchgate.net |

| Asymmetric Hydrogenation | β-Secondary-Amino Ketones | P-chiral Rh-Bisphosphine / ZnCl₂ | 90-99% ee | 90-94% | researchgate.net |

| Asymmetric Hydrogenation | 3-Methylamino-1-(2-thienyl)-1-propanone | Ru/(S,S)-TsDPEN | >99% ee | 85-90% | |

| Asymmetric Transfer Hydrogenation | α-(N-benzylmethylamino) acetophenone (B1666503) HCl | Chiral Ru-catalyst (3l) / HCOOH:TEA | 98:2 er (enantiomeric ratio) | 63% | acs.org |

| Enzymatic Reduction | N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Candida tropicalis PBR-2 | >99% ee | >80% | researchgate.net |

| Enzymatic Reduction | N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine | KRED from Rhodosporidium toruloides | 99.9% ee | 92% | |

| Enzymatic Reduction | 3-N-Methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | >99.0% ee | 100% conversion | researchgate.net |

Mechanistic Organic Chemistry and Reactivity Investigations

Fundamental Reaction Mechanisms

The reactivity of 2-(methylamino)propan-1-ol is largely dictated by the interplay of its hydroxyl and methylamino groups. These functional groups are the primary sites for chemical reactions, exhibiting characteristic nucleophilic properties.

Nucleophilic Reactivity Pathways

The presence of both a hydroxyl (-OH) and a methylamino (-NHCH3) group makes this compound a versatile nucleophile. cymitquimica.comcymitquimica.com The lone pair of electrons on the nitrogen atom of the amine and the oxygen atom of the alcohol can readily attack electrophilic centers. smolecule.com This dual nucleophilicity allows the compound to participate in a variety of reactions. For instance, the amine group can act as a nucleophile in substitution reactions with alkyl halides. smolecule.com Similarly, the hydroxyl group enables the molecule to engage in reactions such as esterification. smolecule.com

The synthesis of related compounds often involves nucleophilic substitution, highlighting the inherent reactivity of the propanolamine (B44665) backbone. For example, the synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}propan-1-ol involves the nucleophilic attack of an amine on an alkyl halide. evitachem.com

Steric and Electronic Influences on Reaction Selectivity (e.g., SN1 vs. SN2)

The reaction pathway of this compound in nucleophilic substitution reactions is influenced by both steric and electronic factors. The structure of the compound, with a methyl group on the carbon adjacent to the nitrogen, introduces a degree of steric hindrance. This steric bulk can affect the accessibility of the nucleophilic centers and influence whether a reaction proceeds via an S\N1 or S\N2 mechanism.

In S\N2 reactions, where a nucleophile directly attacks the substrate in a single, concerted step, steric hindrance around the reaction center can significantly slow down the reaction rate. chemguide.co.uk For a secondary halogenoalkane, which is structurally analogous to a derivatized this compound, both S\N1 and S\N2 mechanisms are possible. chemguide.co.uk The S\N1 pathway involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk

The electronic effects of the methyl and hydroxyl groups also play a crucial role. The electron-donating nature of the methyl group can stabilize a potential carbocation intermediate, favoring an S\N1 pathway. Conversely, the electron-withdrawing nature of the hydroxyl group can destabilize a carbocation, making the S\N1 route less favorable. Studies on related molecules have shown that the electronic properties of substituents can significantly influence reaction enantioselectivity. acs.org

Oxidative and Reductive Transformations

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of transformation products.

The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.comevitachem.com For example, reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can oxidize the hydroxyl group. evitachem.com Similarly, the secondary amine can be oxidized.

Conversely, reductive transformations are also possible. For instance, the reduction of related compounds is a key step in the synthesis of more complex molecules. The reduction of a ketone can yield an alcohol, and this type of reaction is fundamental in the synthesis of chiral alcohols from corresponding ketones. google.com The reduction of a nitrile group to an amine is another example of a reductive transformation that can occur in related structures.

Substitution Reactions Involving Hydroxyl and Amine Functionalities

Both the hydroxyl and amine groups of this compound can participate in substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.

The amine group can also undergo substitution reactions. For example, it can be alkylated or acylated. vulcanchem.com The synthesis of related compounds often involves the nucleophilic substitution of a halogen by an amine. evitachem.comsmolecule.com This highlights the capacity of the amino group to act as a potent nucleophile in substitution reactions.

Kinetic and Thermodynamic Studies of Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Reaction Rate Coefficient Determination

Kinetic studies on analogous amine systems provide insight into the reactivity of this compound. For instance, the reaction of amines with carbon dioxide has been studied extensively, with reaction rate constants determined using techniques like the stopped-flow method. researchgate.net These studies reveal that the rate of reaction is influenced by factors such as the amine structure, concentration, and temperature. researchgate.net

Hammett Plot Analysis

Hammett plot analysis is a cornerstone of physical organic chemistry used to investigate the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. The analysis is based on the Hammett equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted aromatic reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is independent of the reaction type.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects and is independent of the substituent.

For a hypothetical reaction involving a derivative of this compound, such as the reaction of a phenyl-substituted analog at a position that could electronically influence the amino or hydroxyl group, a Hammett plot would be constructed by plotting log(k/k₀) against the appropriate σ values for a series of substituents.

Interpretation of the Reaction Constant (ρ):

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests the buildup of negative charge (or the loss of positive charge) in the transition state of the rate-determining step.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge (or the loss of negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ suggests a significant charge development in the transition state and a high degree of electronic communication between the substituent and the reaction center.

To date, no specific Hammett plot analysis for reactions of this compound has been found in a review of scientific literature. Such an analysis would be invaluable for understanding, for example, the mechanism of N-acylation or O-alkylation reactions of appropriately substituted aromatic analogs of this compound.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a reaction by observing the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy).

KIE = k_light / k_heavy

A KIE greater than 1 (k_light > k_heavy), known as a primary kinetic isotope effect , is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to break.

For this compound, KIE studies could be designed to probe various aspects of its reactivity:

Deuterium (B1214612) KIE (kH/kD): By replacing a hydrogen atom with deuterium at a specific position, one could investigate its role in the reaction mechanism. For instance, in an oxidation reaction of the alcohol moiety, replacing the hydrogen on the hydroxyl group or the adjacent carbon with deuterium could reveal whether the O-H or C-H bond cleavage is part of the rate-determining step.

Nitrogen KIE (k14N/k15N): In reactions involving the nitrogen atom, such as nucleophilic attack by the amine, substituting ¹⁴N with ¹⁵N could provide insight into the bonding changes at the nitrogen center during the transition state.

Carbon KIE (k12C/k13C): Similarly, isotopic substitution at the carbon backbone could elucidate the mechanism of reactions where C-C or C-O bonds are cleaved.

Currently, there is no available literature detailing specific kinetic isotope effect studies performed on this compound. Such studies would be highly informative for confirming reaction pathways and the nature of transition states in its various transformations. For example, in a hypothetical E2 elimination reaction, a significant primary deuterium KIE would be expected for the removal of a proton on the carbon adjacent to the hydroxyl group.

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of 2-(Methylamino)propan-1-ol from complex matrices or from impurities generated during synthesis. Both high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, provide powerful means for its characterization.

HPLC is a versatile and widely used technique for the analysis of amino alcohols like this compound. Method development focuses on achieving adequate separation from related substances and ensuring the method is robust and reliable.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds such as this compound. The separation is typically achieved on a non-polar stationary phase with a polar mobile phase.

Several RP-HPLC methods have been developed for closely related amino alcohols, which are applicable to this compound. One established method utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture (30:70 v/v) containing 0.1% trifluoroacetic acid (TFA). Detection is typically performed at 210 nm. Another approach employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Optimization of these conditions is critical for achieving baseline separation and good peak shape. Key parameters for optimization include:

Mobile Phase Composition: Adjusting the ratio of organic solvent (typically acetonitrile) to the aqueous buffer fine-tunes the retention time of the analyte.

pH and Buffer Selection: The use of acidic modifiers like trifluoroacetic acid (TFA) or phosphoric acid is crucial for protonating the amine group, which improves peak shape and retention on reversed-phase columns. sielc.comakjournals.com

Column Temperature: Controlling the column temperature can influence selectivity and improve peak efficiency.

Flow Rate: Optimizing the flow rate ensures efficient separation within a reasonable analysis time.

Interactive Table: HPLC Conditions for Amino Alcohol Analysis

| Parameter | Condition Set 1 (based on related compounds) | Condition Set 2 (based on related compounds) |

|---|---|---|

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile/Water (30:70 v/v) with 0.1% TFA | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 210 nm | Not Specified |

For unambiguous identification and structural elucidation, HPLC systems are frequently coupled with mass spectrometers (LC-MS). scispace.com This powerful hyphenated technique provides mass information for the peaks separated by HPLC, confirming the identity of the target compound and helping to characterize unknown impurities.

For MS compatibility, mobile phase additives must be volatile. Therefore, non-volatile buffers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com The use of 0.05% formic acid in the mobile phase is a common practice in LC-MS.

In positive electrospray ionization mode (ESI+), this compound (monoisotopic mass: 89.084 Da) is expected to be detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 90.092. nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm the elemental composition of the molecule and its fragments, further solidifying its structural identification. scispace.comrsc.org

Gas chromatography is a suitable technique for analyzing volatile compounds like this compound. However, the high polarity and basic nature of amines can lead to poor peak shapes (tailing) on standard GC columns due to interactions with active sites. gcms.czlabrulez.com Therefore, specialized columns, such as the Rtx-Volatile Amine column, or specific derivatization procedures are often required to achieve good chromatographic performance. gcms.czrestek.com

A reported GC-MS method for a structurally similar compound, 2-methyl-2-(methylamino)propan-1-ol (B36536), employs a DB-5MS column. The identity of the eluted peaks is confirmed by their mass spectra, which provide a characteristic fragmentation pattern that can be compared against spectral libraries.

Interactive Table: GC-MS Conditions for Amino Alcohol Analysis

| Parameter | Condition (based on related compounds) |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm) |

| Oven Program | Temperature ramp of 10°C/min from 50°C to 250°C |

| Carrier Gas | Helium nih.gov |

| Detector | Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reversed-Phase HPLC Conditions and Optimization

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound provides a unique fingerprint based on the vibrations of its chemical bonds. The presence of both hydroxyl (-OH) and secondary amine (-NH) groups results in characteristic absorption bands.

The most prominent feature in the spectrum is a broad absorption band observed in the region of 3350 cm⁻¹, which is attributed to the overlapping stretching vibrations of the O-H and N-H bonds. The broadening of this peak is a result of intermolecular hydrogen bonding. dummies.com Other key absorptions confirm the structure of the molecule. The C-H stretching of the methyl and methylene (B1212753) groups appears around 2929 cm⁻¹. The N-H bending vibration of the secondary amine is typically observed near 1647 cm⁻¹, and the C-O stretching of the primary alcohol group gives rise to a strong band around 1075 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3350 (broad) | O-H and N-H stretching | Alcohol and Secondary Amine | |

| ~2929 | C-H asymmetric stretching | Alkyl (CH₃) | |

| ~1647 | N-H bending | Secondary Amine | |

| ~1075 | C-O stretching | Primary Alcohol |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

While extensive, publicly available FT-Raman spectra specifically for this compound are limited, the technique is crucial for the structural elucidation of analogous compounds. For instance, detailed FT-Raman studies have been conducted on similar molecules like S-S-2-methylamino-1-phenylpropan-1-ol. nih.gov In such analyses, FT-Raman spectroscopy provides valuable information on the vibrational modes of the molecule's carbon skeleton and functional groups. nih.gov The technique is particularly effective for observing symmetric vibrations and bonds with low polarity, which are often weak or absent in infrared spectra. For a molecule like this compound, FT-Raman would be expected to reveal key vibrations associated with C-C, C-N, and C-O stretching, as well as various bending and torsional modes of the molecular framework.

Correlation of Experimental and Theoretical Vibrational Spectra

A powerful method for the definitive assignment of vibrational modes is the correlation of experimentally obtained spectra with those predicted from theoretical calculations. This approach has been successfully applied to compounds structurally related to this compound. nih.govwhiterose.ac.uk The methodology involves recording experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra and comparing them to theoretical spectra generated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). nih.gov

In a typical study, the molecular geometry is first optimized in silico to find its lowest energy conformation. Then, vibrational frequencies are calculated for this optimized structure. By comparing the calculated frequencies and intensities with the experimental Raman and IR bands, a complete and unambiguous assignment of the fundamental vibrational modes can be achieved. nih.gov This correlation allows researchers to understand how specific structural features of the molecule give rise to the observed spectroscopic signals. For example, a study on S-S-2-methylamino-1-phenylpropan-1-ol demonstrated good agreement between the simulated and observed spectra, enabling a thorough vibrational analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.

For the (2S)-enantiomer, specific chemical shifts and coupling patterns have been reported, which confirm the expected structure. The ¹H NMR spectrum clearly shows distinct signals for the protons of the two methyl groups, the methine proton, the hydroxymethyl protons, and the N-H and O-H protons. Similarly, the ¹³C NMR spectrum displays unique signals for each of the four carbon atoms in the molecule. This data allows for the complete assignment of the molecular structure.

Purity is also readily assessed by NMR. The presence of any unexpected signals in the spectrum can indicate impurities, and their integration relative to the signals of the main compound can be used for quantification. Purity levels for commercially available this compound are often cited at 95% or higher. achemblock.com Spectroscopic data is typically cross-validated against certified reference materials to ensure high purity.

Below are the reported NMR assignments for (2S)-2-(Methylamino)propan-1-ol in deuterated methanol (B129727) (CD₃OD).

¹H and ¹³C NMR Data for (2S)-2-(Methylamino)propan-1-ol

| ¹H NMR (400 MHz, CD₃OD) | |||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.28 | d (J = 7.2 Hz) | 3H | C3-H (CH₃) |

| 2.68 | s | 3H | N-CH₃ |

| 3.22–3.26 | m | 1H | C2-H (CH) |

| 3.51–3.56 | m | 1H | C1-H (CH₂OH) |

| 3.78–3.81 | m | 1H | C1-H (CH₂OH) |

| ¹³C NMR (100 MHz, CD₃OD) | |||

| Chemical Shift (δ) ppm | Assignment | ||

| 22.1 | C3 (CH₃) | ||

| 34.6 | N-CH₃ | ||

| 58.9 | C2 (CH) | ||

| 64.3 | C1 (CH₂OH) |

Key: s = singlet, d = doublet, m = multiplet, J = coupling constant.

Conformational Analysis in Solution

The flexibility of this compound allows it to adopt various conformations in solution. The preferred conformation is dictated by a balance of steric and electronic effects, particularly intramolecular hydrogen bonding. NMR spectroscopy, combined with quantum mechanics calculations, is a primary technique for studying these conformational preferences. researchgate.net

For 1,3-aminoalcohols like this compound, a key conformational determinant is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amine nitrogen (-NH). researchgate.net This interaction leads to a pseudo-cyclic arrangement, which can be the most stable conformation, especially in non-polar solvents. The strength and population of this conformer can be probed using several NMR parameters:

Vicinal Coupling Constants (³J): The magnitude of the coupling constants between protons on adjacent carbons (e.g., between the C1 and C2 protons) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, the preferred rotational state (gauche or anti) around the C1-C2 bond can be determined, providing insight into the molecular backbone's shape. researchgate.net

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other (< 5 Å). The presence of an NOE between, for example, the N-H proton and a C2 or C3 proton could provide direct evidence for a specific folded conformation. rsc.org

Solvent choice is critical in these studies; non-basic solvents tend to preserve intramolecular hydrogen bonds, while basic solvents compete for the hydrogen bond, shifting the conformational equilibrium. researchgate.net

Application in Mixture Analysis

NMR spectroscopy is a powerful tool for analyzing mixtures because it can provide both qualitative and quantitative information about each component without the need for chromatographic separation. apm.ac.cn The unique set of peaks for each molecule serves as a fingerprint for identification, while the area of each peak is directly proportional to the molar concentration of the molecule, a feature that makes NMR inherently quantitative (qNMR). apm.ac.cn

While specific qNMR applications for this compound are not widely documented, studies on closely related compounds demonstrate the utility of this approach. For instance, ¹H NMR spectroscopy has been used to study the thermodynamics and molecular interactions in binary mixtures containing 2-(Methylamino)ethanol (B44016) (MAE). dntb.gov.uaresearchgate.net In such studies, changes in the chemical shifts of the N-H or O-H protons upon mixing can provide evidence for the formation of intermolecular hydrogen bonds and other interactions between the components. researchgate.net This type of analysis is crucial for understanding the behavior of amine-based solvent systems, such as those used in industrial applications.

Computational and Theoretical Modeling of this compound

Computational studies are frequently conducted on structurally similar molecules like 2-amino-2-methyl-1-propanol (B13486) (AMP), monoethanolamine (MEA), and various other secondary and tertiary amines. gassnova.noarxiv.orgnih.govnih.govrsc.orgchemrxiv.org This research provides insight into reaction mechanisms, electronic structures, and solvent effects that are crucial for industrial applications. However, direct analogues of these extensive studies for this compound could not be located.

Therefore, the following sections, which were intended to be populated with specific research findings, remain speculative due to the absence of dedicated studies on this particular compound.

Computational Chemistry and Theoretical Modeling

Analysis of Electrostatic Potential Distribution and its Role in Reactivity

The molecular electrostatic potential (MEP) is a critical descriptor derived from computational chemistry that maps the charge distribution within a molecule. This map is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial in determining the sites of chemical reactions.

Detailed Research Findings

By analogy, in this compound, the presence of a secondary amine and a primary alcohol group dictates the landscape of its electrostatic potential. The nitrogen and oxygen atoms, being highly electronegative, create regions of negative electrostatic potential, indicating they are electron-rich and thus prone to electrophilic attack. Conversely, the hydrogen atoms bonded to the nitrogen and oxygen are characterized by positive electrostatic potential, marking them as electron-deficient and susceptible to nucleophilic attack.

A computational study on ephedrine (B3423809), which shares the methylamino and propan-1-ol backbone, identified a significant intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom. ajchem-b.com This interaction influences the molecule's conformation and reactivity. ajchem-b.com It is plausible that a similar intramolecular interaction exists in this compound, which would affect its electrostatic potential distribution and, consequently, its chemical behavior.

The reactivity of this compound is therefore governed by these electrostatically distinct regions. The lone pair of electrons on the nitrogen atom of the methylamino group makes it a primary site for reactions with electrophiles. The hydroxyl group, with its polarized O-H bond, can act as both a hydrogen bond donor and acceptor, influencing its interactions in solution.

Interactive Data Table: Comparative Computational Parameters

To provide a quantitative perspective, the following table presents computed physicochemical properties for this compound and the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP). These parameters are instrumental in computational models that predict molecular behavior.

| Property | This compound | 2-amino-2-methyl-1-propanol (AMP) |

| Molecular Formula | C4H11NO | C4H11NO |

| Molecular Weight | 89.14 g/mol nih.gov | 89.14 g/mol |

| Topological Polar Surface Area (TPSA) | 32.3 Ų nih.gov | 46.3 Ų |

| XLogP3-AA (LogP) | -0.5 nih.gov | -0.8 |

| Hydrogen Bond Donor Count | 2 | 3 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 2 | 2 |

Data sourced from PubChem and is computationally generated.

This data highlights the subtle yet significant differences between the two molecules. The lower TPSA and slightly higher LogP of this compound suggest it is slightly less polar than AMP, which can influence its solubility and interactions with polar and non-polar environments. The difference in the hydrogen bond donor count is due to the secondary amine in this compound versus the primary amine in AMP. These structural and electronic differences underscore the importance of specific computational analysis for each compound to accurately predict its reactivity.

Applications in Advanced Materials and Catalysis

Role as Chiral Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a new stereocenter on the substrate, leading to a preferred diastereomer. After the desired stereoselective transformation, the auxiliary is cleaved from the molecule.

Amino alcohols like 2-(methylamino)propan-1-ol are effective chiral auxiliaries. They can be readily converted into amides by reaction with carboxylic acids or their derivatives. The resulting chiral amide can then undergo stereoselective reactions, such as enolate alkylation. The stereoselectivity is often achieved through the formation of a rigid chelated intermediate involving the amide and a metal cation, which blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

While extensive research has highlighted the utility of more complex amino alcohols like pseudoephedrine and pseudoephenamine as chiral auxiliaries, the fundamental principles apply to simpler structures like this compound. nih.gov These auxiliaries are particularly noted for their high diastereoselectivity in alkylation reactions, which are crucial for constructing quaternary carbon centers. nih.gov The effectiveness of these auxiliaries stems from their ability to form predictable, rigid conformations upon metallation, which effectively directs the stereochemical course of the reaction. researchgate.netsioc-journal.cn After the stereoselective C-C bond formation, the auxiliary can be removed under mild conditions to yield an enantiomerically enriched product, such as a carboxylic acid, aldehyde, or ketone. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Forms chiral imides, leading to highly stereoselective C-C bond formation. researchgate.net |

| Pseudoephedrine | Alkylation of amides | Provides high diastereoselectivity for producing enantiomerically enriched carboxylic acids and ketones. nih.gov |

| Camphor Derivatives | Alkylation, Diels-Alder | Solvent-dependent control allows for the selective formation of either diastereomer from the same auxiliary. researchgate.net |

| Pseudoephenamine | Alkylation of amides | Offers excellent stereocontrol, especially in the formation of quaternary stereocenters. nih.gov |

Development of Chiral Catalysts

Beyond their stoichiometric use as chiral auxiliaries, derivatives of this compound are instrumental in the development of chiral catalysts for asymmetric catalysis. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The amino and hydroxyl groups of this compound provide ideal handles for synthesizing chiral ligands that can coordinate with metal centers.

These ligands, when complexed with metals such as rhodium, ruthenium, or zinc, can form highly effective and selective catalysts for reactions like asymmetric hydrogenation. researchgate.net For instance, a related compound, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, is noted for its potential in creating chiral catalysts that promote reactions with high enantioselectivity. smolecule.com The resulting chiral metal complexes create a chiral environment around the active site, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. This strategy has been successfully applied to the synthesis of important pharmaceutical intermediates. researchgate.net

Applications in Chiral Separation Technologies

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and chemical industries. Chiral separation technologies, particularly chromatography, rely on the use of chiral selectors that can differentiate between enantiomers. This compound and its derivatives are valuable in this context due to their inherent chirality.

Chiral Stationary Phases in Chromatography

In chiral chromatography, a stationary phase is made chiral by immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel. This is known as a chiral stationary phase (CSP). When a racemic mixture passes through the column, the enantiomers interact differently with the CSP. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times, allowing for their separation. google.com

Polysaccharide-based CSPs are widely used, but there is growing interest in synthetic CSPs, such as those based on molecularly imprinted polymers (MIPs). arabjchem.orgfagg-afmps.be In molecular imprinting, a polymer network is formed around a chiral template molecule. A structural analog of this compound, ephedrine (B3423809) ((R,S)-2-(methylamino)-1-phenylpropan-1-ol), has been successfully used as a template to create MIPs for the resolution of its own racemates. arabjchem.orgresearchgate.net The functional monomers, such as methacrylic acid, arrange themselves around the template through non-covalent interactions. After polymerization, the template is removed, leaving behind chiral cavities that selectively rebind the template enantiomer. arabjchem.org The amino and hydroxyl groups on this compound make it an excellent candidate for similar applications, as these groups can form the necessary interactions (e.g., hydrogen bonds, electrostatic interactions) with functional monomers to create selective binding sites within a polymer matrix.

Table 2: Research on Molecularly Imprinted Polymers for Chiral Separation

| Template Molecule | Polymer Components | Separation Factor (α) | Reference |

|---|---|---|---|

| (+)-Ephedrine | Methacrylic acid, Ethylene (B1197577) glycol dimethacrylate | 1.3 - 2.1 | arabjchem.org |

Functionalized Derivatives in Polymer Chemistry and Surfactant Science

The reactive amine and hydroxyl functionalities of this compound allow for its incorporation into larger molecular structures, leading to applications in polymer and surfactant science.

In polymer chemistry, amino alcohols can act as initiators for ring-opening polymerizations, for example, of alkylene oxides like ethylene oxide or propylene (B89431) oxide. acs.org This process can be used to create polymers with a specific functional group at one end of the polymer chain, derived from the initiator. The hydroxyl group of this compound can initiate the polymerization, while the methylamino group remains as a reactive handle on the resulting polymer, allowing for further post-polymerization modification. This leads to the synthesis of functional polymers and block copolymers with tailored properties.

In surfactant science, this compound serves as a hydrophilic head group in the synthesis of amphiphilic molecules. lookchem.com Surfactants are compounds that lower surface tension and are used in a vast array of products. They typically consist of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. By reacting the amino or hydroxyl group of this compound with a long-chain hydrophobic molecule (e.g., a fatty acid or alkyl halide), various types of surfactants can be synthesized. researchgate.netgoogle.com For instance, ethoxylation of the hydroxyl group followed by attachment of a fatty acid chain can produce non-ionic surfactants. The presence of the amine group also allows for the creation of cationic or amphoteric surfactants, which have specific applications in cleaning and personal care products. lookchem.comresearchgate.net

Investigations into Biological Interactions and Bioactive Applications

Antimicrobial Activity Research

Research has shown that 2-(Methylamino)propan-1-ol possesses notable antimicrobial properties, making it a compound of interest for various applications.

Efficacy Against Microbial Strains

Studies have demonstrated the effectiveness of this compound and its derivatives against a range of microbial strains. For instance, research indicates its efficacy against both Gram-positive and Gram-negative bacteria. This has led to its consideration for use as a biocide in industrial applications, such as in metal-working lubricants, and as a preservative in pharmaceutical products. chemicalbook.com

A study on a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), determined its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against Escherichia coli. The MIC was found to be 87.5 ± 25 ppm, and the MBC was 175 ± 50 ppm, indicating considerable biological activity against this common Gram-negative bacterium. nih.gov Another study synthesized novel derivatives of 7-Methyl-2-(methylamino)-3-nitro-4-(substitutedphenyl-1H-pyrazol-4-yl)-4H,5H-pyrano[4,3-b]pyran-5-one and tested their antimicrobial activity. Some of these compounds showed potent activity against E. coli, S. typhi, Micrococcus, and B. megaterium. sciensage.info

| Compound Derivative | Microbial Strain | Measurement | Concentration (ppm) | Source |

|---|---|---|---|---|

| (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) | Escherichia coli | MIC | 87.5 ± 25 | nih.gov |

| (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) | Escherichia coli | MBC | 175 ± 50 | nih.gov |

Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound and its analogs exert their antimicrobial effects are multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. The amine and alcohol functional groups present in the molecule can interact with the cell surface, altering its permeability. smolecule.com For some derivatives, the presence of specific chemical groups, such as a bromine atom, may enhance the compound's binding affinity to biological targets, thereby increasing its antimicrobial potency. smolecule.com

Another potential mechanism of action is the inhibition of essential microbial enzymes. By binding to the active sites of these enzymes, the compound can disrupt critical metabolic pathways necessary for microbial survival. The structural characteristics of these compounds allow them to interact with various biological targets. smolecule.com

Neuropharmacological Research

The structural features of this compound have also prompted investigations into its potential interactions with the nervous system.

Structural Analogies to Neurotransmitters

This compound shares structural similarities with naturally occurring neurotransmitters. Specifically, its backbone resembles that of phenylethanolamine, a class of compounds that includes neurotransmitters like norepinephrine (B1679862). This structural analogy suggests that this compound could potentially interact with neurotransmitter systems in the body. The presence of both an amino group and a hydroxyl group are key features that contribute to this similarity.

Potential Modulatory Effects on Neurotransmitter Systems

Due to its structural resemblance to neurotransmitters, preliminary studies suggest that this compound and its derivatives may influence neurotransmitter activity. Research on similar compounds indicates they may act as modulators for various neurotransmitter receptors, potentially affecting pathways related to mood and cognition. For example, a related compound, 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, is believed to act as a reuptake inhibitor for dopamine (B1211576) and norepinephrine transporters. evitachem.com The serotonergic system, which is crucial for mood, cognition, and other physiological processes, is a potential target for such compounds. nih.gov The interaction of these compounds with neurotransmitter systems opens avenues for research into their potential applications in understanding neurological disorders.

Enzyme Interaction and Modulation Studies

In vitro studies have shown that this compound can interact with various enzymes, suggesting a potential for enzyme inhibition or modulation. This property is significant in the context of drug design and development, where enzyme interactions are a primary mechanism of action for many therapeutic agents. The ability of this compound and its analogs to bind to and potentially alter the activity of enzymes could have implications for various biochemical pathways.

Role as Pharmaceutical Intermediates

The utility of this compound as a building block in the creation of active pharmaceutical ingredients (APIs) is a key area of investigation. Its specific chemical structure allows it to be incorporated into larger, more complex drug molecules, influencing their ultimate biological activity.

Precursor in Complex Drug Synthesis (e.g., Duloxetine)

A primary application of derivatives of this compound is in the synthesis of the antidepressant drug Duloxetine. The specific stereoisomer, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, is a crucial intermediate in the manufacturing of Duloxetine. u-tokyo.ac.jpgoogle.com The synthesis of Duloxetine involves the condensation of this chiral intermediate with 1-fluoronaphthalene (B124137). u-tokyo.ac.jp

Several synthetic routes to produce Duloxetine have been developed, many of which rely on intermediates derived from this compound. One approach involves the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol to isolate the desired (S)-enantiomer. u-tokyo.ac.jpresearchgate.net Another method starts with 2-acetylthiophene (B1664040) and involves a multi-step process to generate (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.net The efficiency and practicality of these synthetic pathways are critical for the industrial-scale production of Duloxetine. researchgate.net

The synthesis of Duloxetine and related compounds often involves the following key steps:

Mannich reaction: 2-acetylthiophene can be reacted with dimethylamine (B145610) and formaldehyde (B43269) to produce 3-dimethylamino-1-(2-thienyl)-1-propanone. google.com

Reduction: The resulting ketone is then reduced to the corresponding alcohol. google.com

Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer, often using a chiral resolving agent like (S)-mandelic acid. u-tokyo.ac.jpresearchgate.netresearchgate.net

Condensation: The resolved (S)-aminoalcohol is then reacted with 1-fluoronaphthalene to form Duloxetine. u-tokyo.ac.jprsc.org

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Mannich Reaction | 2-acetylthiophene, Dimethylamine, Formaldehyde |

| 2 | Reduction | 3-dimethylamino-1-(2-thienyl)-1-propanone |

| 3 | Resolution | (S)-mandelic acid |

| 4 | Condensation | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, 1-fluoronaphthalene |

Impact on Drug Stability and Purity Profiles

The synthesis and purification of drug molecules are critical for ensuring their safety and efficacy. The presence of impurities can affect the stability of the final drug product and may have unintended pharmacological effects. In the context of Duloxetine synthesis, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is itself considered a process-related impurity. smolecule.com

The control of impurities is a significant challenge in pharmaceutical manufacturing. Research focuses on developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify impurities in Duloxetine. researchgate.net Understanding the impurity profile is essential for developing purification methods to minimize their presence in the final drug product. smolecule.com The stability of the drug can also be influenced by the presence of related substances. For instance, studies have shown that the stability of 2-methylamino-1-phenyl-1-propanol hydrochloride can be affected by microbial contamination in biological samples. nih.gov

| Impurity | Significance | Control Measures |

|---|---|---|

| (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | Process-related impurity in Duloxetine synthesis. smolecule.com | Analytical method development (e.g., HPLC) and purification. smolecule.comresearchgate.net |

| Positional isomers and byproducts | Lack the required stereochemical precision for therapeutic efficacy. | Monitoring during synthesis. |

Exploration of Broader Therapeutic Potential

The structural motif of this compound is found in various biologically active compounds, suggesting that its derivatives could have a wide range of therapeutic applications. The core structure, containing both an amine and an alcohol group, allows for diverse chemical modifications to create new molecules with different pharmacological properties. solubilityofthings.com

Research into analogs of this compound has revealed potential applications beyond its role in antidepressant synthesis. For example, derivatives of β-amino alcohols are being investigated as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses. nih.gov Other studies have explored the antimicrobial properties of related compounds. ontosight.ai

Furthermore, analogs of this compound have been synthesized and evaluated for their activity at various receptors and transporters in the central nervous system. For instance, an indole (B1671886) analog, 1-(1H-indol-5-yl)-2-methylamino-propan-1-ol, has been studied as a potential second-generation anti-PTSD drug. researchgate.netresearchgate.net Benzimidazole analogs have also been synthesized and shown to have inhibitory activity against interleukin-5, suggesting potential applications in treating inflammatory conditions. nih.gov The exploration of these and other derivatives, such as those with cyclobutane (B1203170) moieties, continues to be an active area of research. smolecule.com

| Derivative Class | Potential Therapeutic Application | Mechanism of Action/Target |

|---|---|---|

| β-amino alcohols | Anti-inflammatory | Inhibition of Toll-like Receptor 4 (TLR4) signaling. nih.gov |

| Indole analogs | Anti-PTSD | Interaction with serotonin (B10506) receptors and transporters. researchgate.netresearchgate.net |

| Benzimidazole analogs | Anti-inflammatory | Inhibition of Interleukin-5. nih.gov |

Environmental Applications and Process Chemistry

Carbon Dioxide Capture and Utilization Technologies

The use of alkanolamines in post-combustion carbon capture is a leading strategy for reducing CO2 emissions from industrial sources like fossil fuel power plants. gassnova.nohw.ac.uk These compounds are effective due to their ability to chemically absorb CO2 from flue gas streams. gassnova.no

Amine-based solvents capture CO2 through a reversible chemical reaction. For primary and secondary amines, the primary mechanism involves the formation of a carbamate (B1207046). In the case of sterically hindered amines, like the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP), the reaction pathway is altered. usn.norsc.org Due to the bulky substituents around the nitrogen atom, the formation of a stable carbamate is sterically hindered. usn.no This steric hindrance promotes a different reaction mechanism where the amine primarily acts as a base, catalyzing the hydration of CO2 to form bicarbonate. rsc.org

This bicarbonate mechanism is advantageous as it theoretically allows for a higher CO2 loading capacity (1 mole of CO2 per mole of amine) compared to the typical carbamate formation pathway (0.5 moles of CO2 per mole of amine). Furthermore, the regeneration of the solvent—releasing the captured CO2—often requires less energy for sterically hindered amines because the decomposition of bicarbonate is less energy-intensive than breaking down stable carbamates. repec.org Research on blends containing AMP has shown promising results, including good CO2 loading capacity, high reaction rates, and lower heat of absorption compared to the benchmark solvent monoethanolamine (MEA). acs.org Studies on novel biphasic solvents incorporating compounds like 2-(methylamino)ethanol (B44016) have demonstrated high cyclic capacity and regeneration efficiency, further highlighting the potential of this class of amines. repec.org

Table 1: Comparison of CO2 Capture Performance Indicators for Selected Amine Systems

| Amine System | Cyclic Capacity (mol CO2/mol amine) | Regeneration Energy (GJ/ton CO2) | Key Findings |

|---|---|---|---|

| MEA (Monoethanolamine) | ~0.25 (Typical) | ~3.5 - 4.0 | Benchmark solvent; high reactivity but also high regeneration energy and corrosive nature. repec.orgchalmers.se |

| AMP (2-Amino-2-methyl-1-propanol) | Approaching 1.0 (theoretically) | Lower than MEA | Sterically hindered amine, promotes bicarbonate formation, leading to higher loading and potentially lower energy penalty. usn.norsc.orgresearchgate.net |

| **MAE/3DMA1P/DGM Blend*** | 0.45 | 2.33 | Biphasic solvent with high cyclic capacity and desorption rate; lower viscosity than other biphasic solvents. repec.org |

Note: MAE = 2-(methylamino)ethanol; 3DMA1P = 3-(dimethylamino)propan-1-ol; DGM = diethylene glycol dimethyl ether. This system illustrates the performance of related alkanolamines in advanced solvent formulations.

The selection of a suitable solvent is critical for the success of an integrated capture-reduction system. osti.gov The solvent must not only be effective for CO2 absorption but also possess properties conducive to electrolysis. Key criteria for the CO2-loaded solution include high ionic conductivity, high concentration of the active CO2 species (bicarbonate or carbamate), and electrochemical stability. osti.gov

Alkanolamines like 2-(Methylamino)propan-1-ol and its analog AMP are relevant candidates for these integrated systems. osti.gov When these amines capture CO2, they form bicarbonate and/or carbamate ions in solution. These ions can then be directly reduced at the cathode of the ECR cell. The specific chemical form of the captured CO2 can influence the reaction pathways and the final products. For example, the reduction of bicarbonate on copper electrodes can lead to the formation of multi-carbon products like ethanol (B145695) and 1-propanol. the-innovation.org The amine itself can influence the local pH at the electrode surface, which is a critical parameter in determining the selectivity and efficiency of the ECR process. the-innovation.org

Amine-Based CO2 Absorption Mechanisms

Industrial Process Optimization and Green Chemistry Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be viewed through this lens, focusing on process optimization to improve efficiency and minimize environmental impact.